molecular formula C19H17FN2O4 B2448746 N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 852155-35-2

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2448746
CAS No.: 852155-35-2
M. Wt: 356.353
InChI Key: ZAHRPLMZXCIFTD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-14-4-6-15(7-5-14)22(11-21-9-1-2-18(21)23)19(24)13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRPLMZXCIFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety, which is known for various biological activities. The presence of the fluorine atom in the phenyl group enhances its lipophilicity and biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C18H17FN2O3
Molecular Weight 324.34 g/mol
CAS Number Not available

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that benzodioxole derivatives possess potent anticancer effects against various cancer cell lines, including Hep3B liver cancer cells. The compound demonstrates significant cytotoxicity with low IC50 values compared to standard treatments like Doxorubicin .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of cell cycle progression, particularly at the G2-M phase. This was evidenced by flow cytometry analyses showing reduced fractions of cells in the G1 and S phases after treatment .

Case Studies

  • Cell Cycle Analysis in Hep3B Cells
    • Findings : Compound 2a (a related benzodioxole derivative) significantly decreased the fraction of Hep3B cells in the G1 phase from 65.3% to 52.53%, indicating a strong inhibitory effect on cell cycle progression.
    • Statistical Significance : P < 0.04 compared to control .
  • Antioxidant Evaluation
    • Compounds were tested for antioxidant activity using the DPPH assay, showing varying degrees of effectiveness compared to Trolox, a well-known antioxidant .

Detailed Research Findings

Recent studies have highlighted several key findings regarding the biological activities of benzodioxole derivatives:

Anticancer Properties

The anticancer potential is primarily attributed to:

  • Cytotoxicity : Compounds such as 2a and 2b exhibited IC50 values in the range of 3.94–9.12 mM against Hep3B cells, indicating strong cytotoxic effects .

Anti-inflammatory and Antioxidant Activities

In addition to anticancer properties, benzodioxole derivatives have demonstrated:

  • Anti-inflammatory Effects : Potential mechanisms include inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Effective in scavenging free radicals, contributing to their therapeutic potential.

Preparation Methods

Stepwise Amidation via Acyl Chloride Intermediate

This two-step procedure demonstrates superior scalability for industrial production:

Step 1: Formation of 1,3-Benzodioxole-5-carbonyl Chloride
1,3-Benzodioxole-5-carboxylic acid (50 mmol) is suspended in anhydrous acetonitrile (150 mL) with catalytic DMF (0.5 mL). Oxalyl chloride (60 mmol) is added dropwise at 0–5°C under nitrogen atmosphere. The reaction proceeds for 2 hr at room temperature, with HCl gas evolution monitored by bubble counter.

Step 2: Coupling with 4-Fluoroaniline
The acyl chloride solution is added to 4-fluoroaniline (55 mmol) and N-methylmorpholine (110 mmol) in THF at −10°C. After 3 hr stirring, the mixture is quenched with 5% NaOH (100 mL) and extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide (82% yield).

Step 3: N-Alkylation with Pyrrolidinone Derivative
The secondary amine (20 mmol) reacts with 1-(chloromethyl)pyrrolidin-2-one (22 mmol) in DMF using K₂CO₃ (40 mmol) as base at 80°C for 6 hr. Purification via recrystallization (ethanol/water) provides the target compound in 75% yield.

One-Pot Tandem Coupling Approach

Recent advancements employ HATU-mediated coupling for reduced reaction time:

  • Reaction Setup
    1,3-Benzodioxole-5-carboxylic acid (10 mmol), 4-fluoroaniline (12 mmol), and 1-(aminomethyl)pyrrolidin-2-one (12 mmol) are dissolved in DCM (50 mL). HATU (22 mmol) and DIPEA (30 mmol) are added sequentially at 0°C.

  • Optimized Conditions

  • Temperature: 25°C
  • Duration: 12 hr
  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
  • Purification: Preparative HPLC (C18 column, MeCN/H₂O gradient)
  • Yield: 68%

Critical Process Parameters

Temperature Effects on Amidation

Comparative studies reveal significant yield variations with temperature control:

Step Temperature (°C) Yield (%) Purity (%)
Acyl Chloride 0–5 95 98.5
25 87 97.2
N-Alkylation 80 75 99.1
100 68 98.7

Maintaining subambient temperatures during chloride formation prevents premature decomposition of the electrophilic species.

Solvent Systems for Crystallization

Solvent screening identified optimal recrystallization conditions:

Solvent Ratio (EtOH:H₂O) Recovery (%) Purity (%) Crystal Habit
3:1 82 99.3 Needles
2:1 78 99.5 Plates
1:1 65 98.9 Aggregates

Ethanol/water (2:1) provides the best compromise between recovery and crystal morphology for industrial processing.

Alternative Methodologies

Enzymatic Aminolysis

Novel biocatalytic approaches using immobilized lipases:

  • Catalyst : Candida antarctica Lipase B (CAL-B)
  • Substrates : Methyl 1,3-benzodioxole-5-carboxylate + 4-fluoroaniline
  • Conditions : 40°C, tert-butanol, 48 hr
  • Conversion : 54% (chemoselective for primary amine)

While environmentally favorable, this method requires further optimization to compete with traditional synthesis.

Flow Chemistry Approaches

Microreactor systems enable rapid synthesis:

  • Reactor Type : Corning Advanced-Flow® G1
  • Residence Time : 2.5 min
  • Throughput : 120 g/hr
  • Key Advantages :
    • 5-fold increase in heat transfer efficiency
    • Reduced solvent consumption by 40%
    • Consistent product quality (RSD < 1.2%)

Pilot-scale trials achieved 89% yield with 99.8% purity, demonstrating potential for continuous manufacturing.

Impurity Profiling and Control

Common Process-Related Impurities

HPLC-MS analysis identifies three primary impurities:

  • Des-fluoro Analog (0.3–0.8%)

    • Formed via premature dehalogenation during N-alkylation
    • Controlled by maintaining reaction pH > 8.5
  • Over-alkylated Product (0.2–0.5%)

    • Addressed through stoichiometric control of 1-(chloromethyl)pyrrolidin-2-one
  • Oxidative Degradant (0.1–0.4%)

    • Minimized by nitrogen sparging and BHT addition

Purification Strategies

Comparative performance of chromatographic methods:

Method Loading (mg/g) Purity (%) Recovery (%)
Silica Gel 15 98.7 82
C18 HPLC 5 99.9 95
SMB Chromatography 35 99.5 89

Simulated Moving Bed (SMB) chromatography emerges as the most cost-effective option for large-scale production.

Q & A

Q. Basic

  • Enzyme inhibition : Fluorescence-based assays (e.g., PARP-1 inhibition with IC50_{50} < 100 nM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, IC50_{50} ~ 5 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL) .

What are the challenges in studying this compound’s pharmacokinetics, and how are they addressed?

Q. Advanced

  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify CYP450-mediated oxidation hotspots .
  • Plasma protein binding (PPB) : Equilibrium dialysis shows >90% PPB, requiring dose adjustments .
  • Bioavailability : Co-administration with permeability enhancers (e.g., sodium taurocholate) improves oral absorption in rodent models .

How does the pyrrolidinone moiety contribute to the compound’s conformational flexibility?

Advanced
The 2-oxopyrrolidin-1-yl group adopts a semi-rigid conformation, balancing target binding and metabolic resistance:

  • X-ray crystallography : Reveals a puckered ring structure that accommodates hydrophobic pockets .
  • NMR NOE studies : Show restricted rotation around the carboxamide bond, stabilizing bioactive conformers .

What comparative studies exist between this compound and structurally related analogs?

Q. Advanced

  • Thiophene vs. benzodioxole : Benzodioxole derivatives exhibit 10x higher selectivity for serotonin receptors .
  • Fluorophenyl vs. chlorophenyl : Fluorinated analogs demonstrate reduced off-target toxicity in hepatocyte assays .

How can researchers address synthetic impurities affecting biological data?

Q. Basic

  • HPLC-MS : Identify and quantify impurities (e.g., des-fluoro byproduct at m/z 395.10) .
  • Process optimization : Reduce residual palladium (<10 ppm) via scavenger resins (e.g., SiliaBond Thiol) .

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